REACTION_CXSMILES
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C(N(CC)CC)C.[CH2:8]=[O:9].[CH2:10]([C:12](=[CH2:15])[CH:13]=[O:14])[CH3:11].[CH3:16][OH:17]>>[CH3:8][O:9][CH2:15][C:12]([CH2:13][OH:14])([CH2:10][CH3:11])[CH:16]=[O:17]
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Name
|
|
Quantity
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41 g
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Type
|
reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C=O
|
Name
|
|
Quantity
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328 g
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Type
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reactant
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Smiles
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C(C)C(C=O)=C
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Name
|
|
Quantity
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1600 mL
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Type
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reactant
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Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Low-boiling components are distilled off
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |